![molecular formula C7H14O2 B1217352 Isopropyl butyrate CAS No. 638-11-9](/img/structure/B1217352.png)
Isopropyl butyrate
Overview
Description
Isopropyl butyrate is a colorless liquid with a pleasant odor reminiscent of butyric acid . It is less dense than water and its vapors are heavier than air . It is used as a solvent and to make flavorings .
Synthesis Analysis
Isopropyl butyrate may be synthesized from butyric acid and propylene in the presence of concentrated H2SO4 at 125°C in a sealed tube . It can also be synthesized from butyric acid and isopropyl alcohol in the presence of HCL or p-toluenesulfonic acid .Molecular Structure Analysis
The molecular formula of Isopropyl butyrate is C7H14O2 . Its molecular weight is 130.1849 . The IUPAC Standard InChI is InChI=1S/C7H14O2/c1-4-5-7(8)9-6(2)3/h6H,4-5H2,1-3H3 .Chemical Reactions Analysis
Isopropyl butyrate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions . Flammable hydrogen is generated by mixing esters with alkali metals and hydrides .Scientific Research Applications
Chemical Research
Isopropyl butyrate is a chemical compound with the formula C7H14O2 . It’s used in various chemical research due to its properties. It has a molecular weight of 130.1849 and a CAS Registry Number of 638-11-9 .
Thermochemistry
In the field of thermochemistry, Isopropyl butyrate is used for studying phase change data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography . It has a boiling point of 130-131 °C (lit.) and a density of 0.859 g/mL at 25 °C (lit.) .
Electroantennographic Detection
Isopropyl butyrate is an electroantennographic detection (EAD) active compound. It’s used in the study of insect behavior and communication .
Attractant for Fruit Flies
It’s found to be attractive to both sexes of West Indian fruit fly, Anastrepha obliqua (Macquart) (Diptera: Tephritidae) . This makes it useful in pest control research.
Intravaginal Taggant
Isopropyl butyrate has been used as an intravaginal taggant in the study of “breath test” for vaginal gel use . This is a novel application in the field of medical research.
properties
IUPAC Name |
propan-2-yl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-7(8)9-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOPEPMHKILNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Record name | ISOPROPYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075288 | |
Record name | Butanoic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl butyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless liquid | |
Record name | ISOPROPYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
130.00 to 131.00 °C. @ 760.00 mm Hg | |
Record name | Isopropyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
very slightly, insoluble in water; soluble in alcohol and oils | |
Record name | Isopropyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Isopropyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.869 (20°) | |
Record name | Isopropyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isopropyl butyrate | |
CAS RN |
638-11-9 | |
Record name | ISOPROPYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-11-9 | |
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Record name | Isopropyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOPROPYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P33GFV8SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Isopropyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of isopropyl butyrate?
A1: Isopropyl butyrate is an ester with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. [, ]
Q2: What are the applications of isopropyl butyrate?
A2: Isopropyl butyrate is primarily used as a flavoring agent and fragrance ingredient due to its fruity odor, often described as resembling pineapple or apple. [, ]
Q3: How does isopropyl butyrate interact with biological systems?
A3: While specific interaction mechanisms are not fully elucidated in the provided research, isopropyl butyrate, as an ester, can be hydrolyzed by esterases present in various organisms. [] For instance, in the context of its use as a potential attractant for the West Indian fruit fly (Anastrepha obliqua), the compound likely interacts with olfactory receptors in the insect's antennae, eliciting a behavioral response. []
Q4: What is the stability of isopropyl butyrate?
A4: Although specific stability data isn't provided in the research excerpts, esters like isopropyl butyrate are generally susceptible to hydrolysis, particularly in acidic or basic conditions. []
Q5: Are there any known alternatives or substitutes for isopropyl butyrate in its various applications?
A5: Yes, other esters with similar fruity aromas, such as ethyl butyrate and butyl butyrate, can serve as alternatives to isopropyl butyrate in flavor and fragrance applications. [] The choice often depends on the desired flavor profile and cost considerations.
Q6: What analytical techniques are used to characterize and quantify isopropyl butyrate?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify isopropyl butyrate in complex mixtures, such as those found in fruits, essential oils, or fragrance formulations. [, ]
Q7: Are there any environmental concerns related to the use and disposal of isopropyl butyrate?
A7: While specific information on the environmental impact of isopropyl butyrate is limited in the provided research, responsible practices for its use and disposal should be followed. This includes minimizing release into the environment and considering biodegradability factors.
Q8: What is the historical context of research on isopropyl butyrate?
A10: Research on isopropyl butyrate dates back to at least the early 20th century, with studies focusing on its physicochemical properties, including magneto-optical dispersion. [] Over time, research interests have expanded to encompass its applications as a flavor and fragrance ingredient, as well as its potential role in insect chemical ecology.
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